Cas no 103131-69-7 (Kinetensin)

Kinetensin structure
Kinetensin structure
商品名:Kinetensin
CAS番号:103131-69-7
MF:C56H85N17O11
メガワット:1172.38141131401
MDL:MFCD00167613
CID:159906

Kinetensin 化学的及び物理的性質

名前と識別子

    • Kinetensin
    • ILE-ALA-ARG-ARG-HIS-PRO-TYR-PHE-LEU
    • H-ILE-ALA-ARG-ARG-HIS-PRO-TYR-PHE-LEU-OH
    • IARRHPYFL
    • NEUROTENSIN-RELATED PEPTIDE
    • NRP
    • WO0239997 SEQID: 1 unclaimed sequence
    • 253: PN: WO0069900 SEQID
    • Human kinetensin
    • KINETENSIN (HUMAN)
    • MDL: MFCD00167613
    • インチ: 1S/C56H85N17O11/c1-6-32(4)45(57)52(81)66-33(5)46(75)67-38(15-10-22-63-55(58)59)47(76)68-39(16-11-23-64-56(60)61)48(77)71-42(28-36-29-62-30-65-36)53(82)73-24-12-17-44(73)51(80)70-41(27-35-18-20-37(74)21-19-35)49(78)69-40(26-34-13-8-7-9-14-34)50(79)72-43(54(83)84)25-31(2)3/h7-9,13-14,18-21,29-33,38-45,74H,6,10-12,15-17,22-28,57H2,1-5H3,(H,62,65)(H,66,81)(H,67,75)(H,68,76)(H,69,78)(H,70,80)(H,71,77)(H,72,79)(H,83,84)(H4,58,59,63)(H4,60,61,64)/t32-,33-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1
    • InChIKey: PANUJGMSOSQAAY-IHXGQVBNSA-N
    • ほほえんだ: O=C([C@H](CC1=CN=CN1)NC([C@H](CCC/N=C(\N)/N)NC([C@H](CCC/N=C(\N)/N)NC([C@H](C)NC([C@H]([C@@H](C)CC)N)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CC1C=CC=CC=1)=O)CC1C=CC(=CC=1)O)=O

計算された属性

  • せいみつぶんしりょう: 1171.661447g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1.9
  • 水素結合ドナー数: 15
  • 水素結合受容体数: 15
  • 回転可能化学結合数: 34
  • どういたいしつりょう: 1171.661447g/mol
  • 単一同位体質量: 1171.661447g/mol
  • 水素結合トポロジー分子極性表面積: 465Ų
  • 重原子数: 84
  • 複雑さ: 2240
  • 同位体原子数: 0
  • 原子立体中心数の決定: 10
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 可溶性(320 g/l)(25ºC)、
  • PSA: 460.04000
  • LogP: 4.33470

Kinetensin セキュリティ情報

  • WGKドイツ:3
  • セキュリティの説明: S22; S24/25
  • 福カードFコード:10
  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
  • セキュリティ用語:22-24/25

Kinetensin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1241005-5mg
KINETENSIN
103131-69-7 99%
5mg
$385 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-397563-1mg
Kinetensin,
103131-69-7
1mg
¥752.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
K30800-5mg
Kinetensin
103131-69-7 99%
5mg
¥1978.0 2024-07-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026694-5mg
Kinetensin
103131-69-7 97%
5mg
¥740 2023-09-11
MedChemExpress
HY-P1255-10mg
Kinetensin
103131-69-7 99.57%
10mg
¥2940 2024-04-21
TargetMol Chemicals
TP1116-10 mg
Kinetensin
103131-69-7 98%
10mg
¥2900.00 2023-06-21
TargetMol Chemicals
TP1116-5mg
Kinetensin
103131-69-7
5mg
¥ 1640 2024-07-20
abcr
AB347620-5mg
Kinetensin; .
103131-69-7
5mg
€206.00 2024-06-08
1PlusChem
1P008RIW-1mg
Kinetensin
103131-69-7 99.89%
1mg
$90.00 2025-02-24
1PlusChem
1P008RIW-5mg
Kinetensin
103131-69-7 99.89%
5mg
$180.00 2025-02-24

Kinetensin 関連文献

Kinetensinに関する追加情報

Kinetensin: A Comprehensive Overview of CAS No. 103131-69-7

Kinetensin, a compound with the chemical identifier CAS No. 103131-69-7, has garnered significant attention in the field of pharmaceutical research and development due to its unique biochemical properties and potential therapeutic applications. This introduction aims to provide a detailed exploration of Kinetensin, its molecular structure, biological activities, and the latest research findings that underscore its significance in modern medicine.

The molecular formula of Kinetensin is derived from a complex arrangement of amino acids, which contribute to its multifaceted role in biological systems. As a peptide-based compound, Kinetensin exhibits remarkable specificity in interacting with various cellular receptors and enzymes, making it a promising candidate for drug design and therapeutic intervention. The compound's chemical structure, characterized by a precise sequence of amino acid residues, allows it to modulate multiple signaling pathways simultaneously, thereby offering a comprehensive approach to treating complex diseases.

Recent advancements in biochemical research have highlighted the therapeutic potential of Kinetensin in several clinical contexts. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting key regulatory pathways involved in tumor growth and metastasis. The compound's anti-proliferative effects are attributed to its interaction with vascular endothelial growth factor (VEGF) receptors, which play a crucial role in angiogenesis—the process by which new blood vessels form.

In addition to its anti-cancer properties, Kinetensin has shown promise in the treatment of inflammatory disorders. Research indicates that the compound can modulate immune responses by interacting with cytokine receptors and reducing the production of pro-inflammatory mediators. This mechanism makes Kinetensin a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease, where excessive inflammation contributes significantly to disease progression.

The pharmacokinetic profile of Kinetensin is another critical aspect that has been extensively studied. Unlike many conventional drugs that exhibit rapid clearance from the bloodstream, Kinetensin demonstrates prolonged half-life due to its high molecular weight and resistance to enzymatic degradation. This characteristic ensures sustained therapeutic effects, reducing the need for frequent dosing and improving patient compliance. Furthermore, studies have shown that Kinetensin exhibits low toxicity profiles, making it a safer alternative for long-term treatment regimens.

One of the most intriguing aspects of Kinetensin is its ability to cross the blood-brain barrier (BBB), a phenomenon that has opened new avenues for treating neurodegenerative diseases. The BBB serves as a protective barrier that restricts the entry of many therapeutic agents into the central nervous system. However, Kinetensin's unique molecular structure allows it to navigate this barrier efficiently, enabling targeted delivery to brain tissues. This property has sparked interest in developing Kinetensin-based treatments for conditions such as Alzheimer's disease and Parkinson's disease, where neuroprotective therapies are urgently needed.

The development of novel drug delivery systems has further enhanced the therapeutic potential of Kinetensin. Researchers have explored various formulations, including nanoparticles and liposomes, which can encapsulate Kinetensin and improve its bioavailability while minimizing side effects. These advanced delivery systems not only enhance the efficacy of Kinetensin but also expand its applications across multiple therapeutic domains.

Recent clinical trials have provided compelling evidence supporting the efficacy of Kinetensin in treating various medical conditions. In oncology settings, Phase II trials have shown significant tumor regression in patients with advanced-stage cancers following Kinetensin administration. Similarly, studies in rheumatoid arthritis patients have reported substantial reductions in disease activity and improved quality of life measures. These positive outcomes have positioned Kinetensin as a frontrunner in next-generation therapeutics.

The future prospects of Kinetensin are further illuminated by ongoing research efforts aimed at optimizing its pharmacological properties. Computational modeling and high-throughput screening techniques are being employed to identify structural modifications that can enhance its binding affinity and reduce off-target effects. Additionally, collaborations between academic institutions and pharmaceutical companies are accelerating the translation of laboratory findings into clinical applications.

In conclusion, Kinetensin (CAS No. 103131-69-7) represents a groundbreaking compound with far-reaching implications for modern medicine. Its unique biochemical properties, coupled with recent advancements in drug delivery systems and clinical research, underscore its potential as a transformative therapeutic agent. As further studies continue to unravel the complexities of Kinetensin's mechanisms of action, it is poised to play a pivotal role in addressing some of the most challenging medical conditions faced today.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:103131-69-7)Kinetensin
A1009036
清らかである:99%/99%
はかる:5mg/10mg
価格 ($):229.0/369.0
atkchemica
(CAS:103131-69-7)Kinetensin
CL4608
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ